

In-Depth Structural Analysis of 2,2-Diethyloxirane: A Technical Guide

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Compound of Interest

Compound Name: 2,2-Diethyloxirane

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Diethyloxirane is a cyclic ether with a three-membered ring containing an oxygen atom. As a member of the oxirane, or epoxide, family, it is characterized by significant ring strain, which imparts a high degree of reactivity, making it a valuable intermediate in organic synthesis. Its structure presents a quaternary carbon atom within the epoxide ring, influencing its chemical behavior and spectroscopic properties. This technical guide provides a comprehensive overview of the structural analysis of **2,2-diethyloxirane**, including its synthesis, spectroscopic characterization, and relevant experimental protocols. The information herein is intended to serve as a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development.

Molecular Structure and Properties

2,2-Diethyloxirane is a colorless liquid with a distinctive sweet odor.^[1] It is soluble in organic solvents but has limited solubility in water.^[1] The strained three-membered ring makes it susceptible to ring-opening reactions catalyzed by both acids and bases.^[1]

Property	Value	Source
Molecular Formula	C ₆ H ₁₂ O	[2] [3]
Molecular Weight	100.16 g/mol	[2]
IUPAC Name	2,2-diethyloxirane	[2]
CAS Number	1192-17-2	[2] [3]
Canonical SMILES	CCC1(CO1)CC	[2]
InChIKey	OVKYVUFYOFPYNK-UHFFFAOYSA-N	[2] [3]
XLogP3	1.5	[2]
Hydrogen Bond Donor Count	0	[2]
Hydrogen Bond Acceptor Count	1	[2]
Rotatable Bond Count	2	[2]
Exact Mass	100.088815002 Da	[2]
Topological Polar Surface Area	12.5 Å ²	[2]
Heavy Atom Count	7	[2]
Complexity	64.6	[2]

Synthesis of 2,2-Diethyloxirane

The most common method for the synthesis of **2,2-diethyloxirane** is the epoxidation of its corresponding alkene precursor, 3-ethyl-2-pentene, using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA).

Experimental Protocol: Epoxidation of 3-Ethyl-2-pentene

Materials:

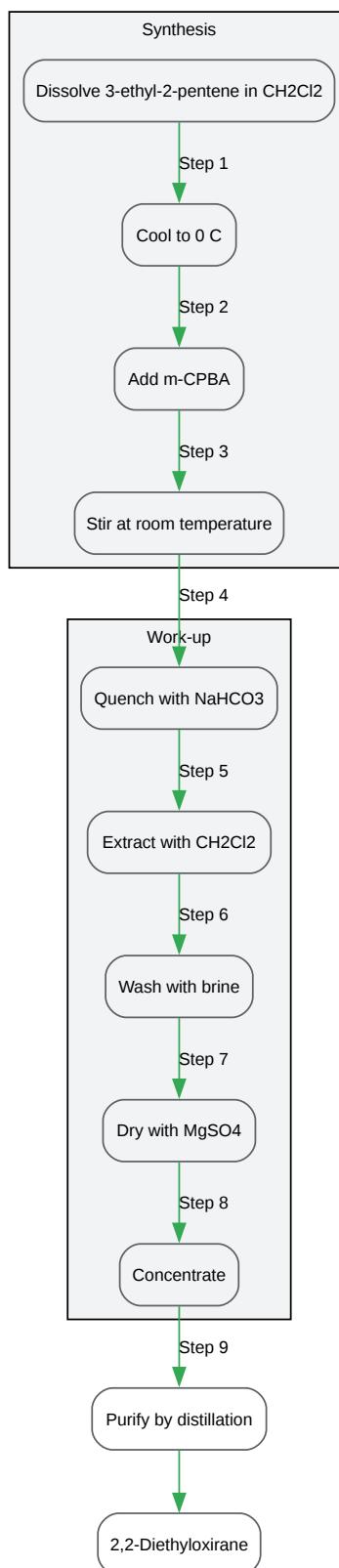
- 3-Ethyl-2-pentene

- meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
- Dichloromethane (CH_2Cl_2)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-ethyl-2-pentene (1.0 eq) in dichloromethane (approximately 0.1 M solution).
- Cool the solution to 0 °C in an ice bath.
- To the stirred solution, add m-CPBA (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct.

- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 50 mL).
- Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- The crude product can be purified by fractional distillation under reduced pressure to yield pure **2,2-diethyloxirane**.

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Caption: Synthesis and purification workflow for **2,2-diethyloxirane**.

Structural Elucidation

The structure of **2,2-diethyloxirane** can be confirmed through a combination of spectroscopic techniques.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation: The molecular ion peak ($[M]^+$) for **2,2-diethyloxirane** is expected at $m/z = 100$. Due to the strained epoxide ring and the presence of a quaternary carbon, the molecular ion may be of low abundance. Key fragmentation pathways would involve the loss of alkyl groups. The loss of an ethyl radical ($\cdot CH_2CH_3$) would lead to a stable tertiary carbocation at $m/z = 71$. Further fragmentation could involve the loss of ethene (C_2H_4) from this ion to give a peak at $m/z = 43$.

m/z	Predicted Fragment
100	$[C_6H_{12}O]^+$ (Molecular Ion)
71	$[M - CH_2CH_3]^+$
57	$[C_4H_9]^+$
43	$[C_3H_7]^+$ or $[C_2H_3O]^+$
29	$[CH_2CH_3]^+$

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Expected Absorptions: The IR spectrum of **2,2-diethyloxirane** is expected to show characteristic C-H stretching and bending vibrations for the alkyl groups. The key absorptions will be those associated with the epoxide ring. The asymmetric C-O-C stretching of the epoxide ring typically appears in the region of $800\text{-}950\text{ cm}^{-1}$, while the symmetric "ring breathing" mode is found around 1250 cm^{-1} .

Wavenumber (cm ⁻¹)	Predicted Assignment
2970-2850	C-H stretching (alkyl)
1465-1450	C-H bending (CH ₂)
1380-1370	C-H bending (CH ₃)
~1250	Epoxide ring breathing
~900	Asymmetric C-O-C stretching

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule.

Expected Chemical Shifts and Multiplicities: The ¹H NMR spectrum of **2,2-diethyloxirane** is expected to show a singlet for the two equivalent protons on the oxirane ring (CH₂), a quartet for the methylene protons (CH₂) of the ethyl groups, and a triplet for the methyl protons (CH₃) of the ethyl groups.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~2.5	Singlet	2H	-OCH ₂ - (oxirane)
~1.5	Quartet	4H	-CH ₂ CH ₃
~0.9	Triplet	6H	-CH ₂ CH ₃

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule.

Experimental Chemical Shifts: The following ¹³C NMR chemical shifts have been reported for **2,2-diethyloxirane**.^[2]

Chemical Shift (δ , ppm)	Assignment
64.6	Quaternary C (C-O)
54.2	CH_2 (oxirane)
25.1	$-\text{CH}_2\text{CH}_3$
8.3	$-\text{CH}_2\text{CH}_3$

Experimental Protocols for Spectroscopic Analysis

General Considerations:

- Ensure the sample of **2,2-diethyloxirane** is pure, as impurities will interfere with spectral interpretation.
- Use appropriate deuterated solvents for NMR analysis (e.g., CDCl_3).

Mass Spectrometry (Electron Impact - EI):

- Introduce a dilute solution of **2,2-diethyloxirane** in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer.
- Ionize the sample using a standard electron energy of 70 eV.
- Record the mass spectrum over a suitable m/z range (e.g., 15-150).

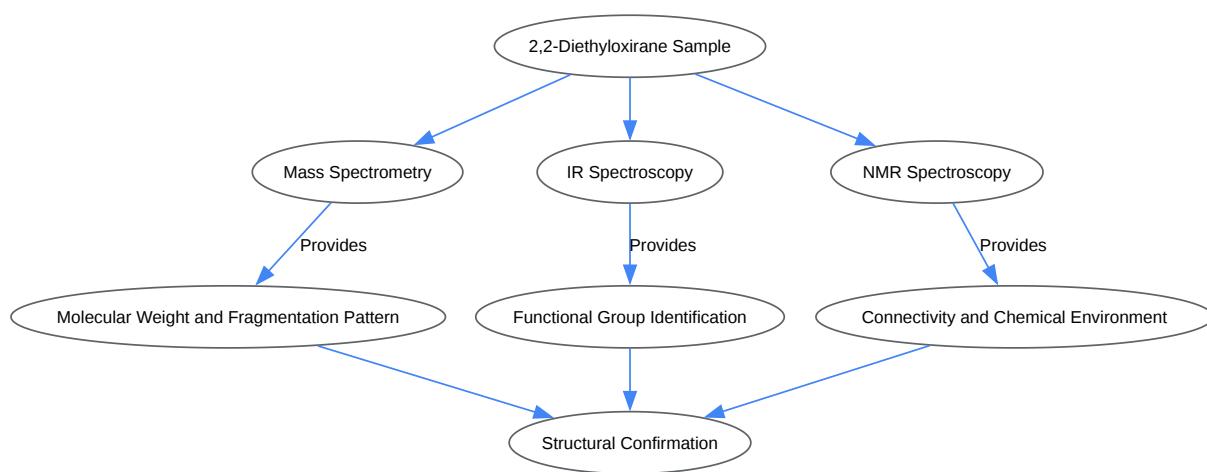
Infrared (IR) Spectroscopy (Neat Liquid):

- Place a drop of neat **2,2-diethyloxirane** between two salt plates (e.g., NaCl or KBr).
- Acquire the IR spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$.

NMR Spectroscopy (^1H and ^{13}C):

- Dissolve approximately 10-20 mg of **2,2-diethyloxirane** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube.

- Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
- Acquire the ^1H and ^{13}C NMR spectra on a suitable NMR spectrometer (e.g., 300 MHz or higher).
- Process the spectra (Fourier transform, phase correction, and baseline correction) to obtain the final spectra for analysis.



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Caption: Logical workflow for the structural elucidation of **2,2-diethyloxirane**.

Conclusion

The structural analysis of **2,2-diethyloxirane** is readily achievable through standard spectroscopic techniques. Its mass spectrum is expected to be characterized by the loss of ethyl groups, while its IR spectrum will display the characteristic absorptions of an epoxide ring. ^1H and ^{13}C NMR spectroscopy provide unambiguous confirmation of the connectivity and chemical environments of the protons and carbons in the molecule. The experimental protocols and data presented in this guide serve as a comprehensive resource for the synthesis and characterization of this versatile synthetic intermediate.

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